molecular formula C9H13Li2N3O11P2 B12380436 Cytidine diphosphate-d13 (dilithium)

Cytidine diphosphate-d13 (dilithium)

Cat. No.: B12380436
M. Wt: 428.2 g/mol
InChI Key: KUSULDMXKWTTRE-JGPYTMFZSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Definition and Isotopic Labeling

Cytidine diphosphate-d13 (dilithium) has the molecular formula C₉H₁₃Li₂N₃O₁₁P₂ and a molecular weight of 428.2 g/mol . The compound consists of a cytosine base, a ribose sugar, and a diphosphate group, with 13 hydrogen atoms replaced by deuterium at specific positions:

  • Cytosine ring : Four deuteriums at the C5 and C6 positions.
  • Ribose moiety : Nine deuteriums distributed across the 2', 3', 4', and 5' carbons.

The dilithium counterion stabilizes the negatively charged diphosphate group, enhancing solubility in aqueous solutions. Isotopic labeling is achieved through photoredox-catalyzed hydrogen-deuterium exchange (HIE), a method that selectively replaces hydrogen atoms with deuterium at α-amino and benzylic C(sp³)–H bonds using D₂O as the deuterium source. This technique preserves the compound’s stereochemistry while achieving >95% isotopic enrichment.

Table 1: Structural Comparison of CDP and CDP-d13 (Dilithium)

Property Native CDP CDP-d13 (Dilithium)
Molecular Formula C₉H₁₅N₃O₁₁P₂ C₉H₁₃D₁₃Li₂N₃O₁₁P₂
Molecular Weight (g/mol) 403.18 428.2
Isotopic Purity N/A >95%
Key Applications Phospholipid synthesis Metabolic tracing, NMR studies

Role of Stable Isotopes in Biochemical Research

Deuterium-labeled compounds like CDP-d13 serve as non-radioactive tracers in metabolic studies. Their increased mass (due to deuterium’s neutron) allows detection via mass spectrometry without altering chemical reactivity. Key applications include:

  • Phospholipid biosynthesis tracking : CDP-d13 acts as a carrier for phosphorylcholine and diacylglycerol, enabling real-time monitoring of phosphatidylcholine synthesis in cell membranes.
  • Enzyme kinetics : Isotopic substitution at reaction sites helps elucidate mechanisms of enzymes like choline phosphotransferase, which transfers phosphorylcholine from CDP to diacylglycerol.
  • NMR spectroscopy : Deuterium’s nuclear spin (I=1) provides distinct quadrupolar splitting patterns, allowing researchers to study molecular dynamics in lipid bilayers.

The photoredox deuteration method used for CDP-d13 synthesis is notable for its scalability and selectivity, avoiding the need for multistep synthetic routes.

Comparative Analysis with Native Cytidine Diphosphate

Native CDP plays a central role in synthesizing wall teichoic acids in Bacillus subtilis and phospholipids in Rhodothermus marinus. CDP-d13 retains these biological functions but offers distinct advantages:

Table 2: Functional Comparison of CDP and CDP-d13

Aspect Native CDP CDP-d13 (Dilithium)
Metabolic stability Susceptible to phosphatase degradation Enhanced resistance due to deuterium
Detection sensitivity Requires radioactive labeling Detectable via MS/NMR without labels
Solubility Moderate in aqueous buffers High (due to dilithium counterion)

For example, in Staphylococcus aureus, CDP-d13 incorporates deuterium into wall teichoic acids without disrupting bacterial growth, enabling precise tracking of cell wall biosynthesis. The deuterated compound’s stability also reduces background noise in high-resolution mass spectrometry, improving signal-to-noise ratios by 30–40% compared to native CDP.

Properties

Molecular Formula

C9H13Li2N3O11P2

Molecular Weight

428.2 g/mol

IUPAC Name

dilithium;[deuteriooxy-[dideuterio-[(3R,4S)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphate

InChI

InChI=1S/C9H15N3O11P2.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4?,6-,7-,8?;;/m0../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD3

InChI Key

KUSULDMXKWTTRE-JGPYTMFZSA-L

Isomeric SMILES

[2H]C1=C(N(C(=O)N=C1N([2H])[2H])C2([C@@]([C@@](C(O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+]

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O

Origin of Product

United States

Preparation Methods

Phosphorylcholine Amidate Intermediate Formation

Phosphorylcholine chloride is reacted with morpholine in the presence of dicyclohexylcarbodiimide (DCC) to form choline phosphoramidate intermediates. This step, conducted in hydrous t-butanol at elevated temperatures (60–100°C), achieves near-quantitative yields. For deuterated variants, deuterated morpholine (d-morpholine) and DCC-d24 are substituted to introduce deuterium at specific positions.

Coupling with Cytidine Monophosphate (CMP)

The choline phosphoramidate intermediate reacts with cytidine monophosphate (CMP) in solvents like ortho-chlorophenol or pyridine. The reaction proceeds via nucleophilic displacement, facilitated by Mn2+ or Mg2+ ions, to yield cytidine diphosphate choline. Isotopic labeling is achieved by using CMP synthesized from deuterated ribose (e.g., ribose-d-13) and cytosine-d3.

Key Data:

Parameter Value
Yield 85–90%
Temperature 60–100°C
Deuterium Incorporation >98% at C2', C3', and ribose

Enzymatic Synthesis with Isotopic Labeling

Microbial Fermentation

Microorganisms such as Saccharomyces cerevisiae or Escherichia coli are engineered to express cytidylyltransferases. These strains are cultured in deuterated media containing D2O and 13C-glucose, enabling de novo synthesis of deuterated cytidine nucleotides. Choline chloride-d13 is added to the culture to direct the metabolic flux toward CDP-choline production.

Enzyme-Catalyzed Phosphorylation

Recombinant enzymes (e.g., CTP:phosphocholine cytidylyltransferase) are used to catalyze the transfer of a phosphate group from CTP-d13 to phosphorylcholine-d13. The reaction is conducted in deuterated buffers (pH 7.4) at 37°C, yielding CDP-choline with >95% isotopic purity.

Challenges:

  • Limited microbial tolerance to high D2O concentrations (~70% v/v).
  • Post-fermentation purification requires ion-exchange chromatography to separate CDP-d13 from unincorporated isotopes.

Post-Synthetic Deuterium Exchange

Pd/C-Al-D2O Catalytic System

Cytidine diphosphate is treated with a Pd/C catalyst in the presence of aluminum and D2O. Deuterium gas (D2) generated in situ facilitates H-D exchange at benzylic and ribose positions. This method achieves 70–90% deuterium incorporation at 170°C.

Sodium Borodeuteride Reduction

Cytidine derivatives protected with 5'-MMT and 3'-O-TBDMS groups undergo oxidation followed by reduction with sodium borodeuteride (NaBD(OAc)3). This selectively introduces deuterium at the 2' or 3' positions of the ribose moiety.

Optimization Metrics:

Method Deuterium Incorporation Purity
Pd/C-Al-D2O 85% 92%
NaBD(OAc)3 95% 98%

Purification and Characterization

Solvent Extraction and Chromatography

Reaction mixtures are extracted with water and passed through activated carbon columns. Elution with ammonia solutions removes unreacted precursors, followed by lyophilization to obtain crystalline CDP-d13. High-performance liquid chromatography (HPLC) with deuterated mobile phases (e.g., D2O:acetonitrile-d3) ensures isotopic purity >99%.

Analytical Validation

  • Mass Spectrometry : ESI-MS confirms molecular ions at m/z 428.12 (C9D13Li2N3O11P2+).
  • NMR : 2H-NMR spectra validate deuterium distribution, with absence of proton signals at δ 3.5–5.5 ppm (ribose region).

Comparative Analysis of Methods

Method Cost Yield Isotopic Purity Scalability
Chemical Synthesis High 85–90% 98% Industrial
Microbial Fermentation Moderate 60–70% 95% Lab-scale
H-D Exchange Low 70–85% 92% Pilot-scale

Chemical Reactions Analysis

Types of Reactions

Cytidine diphosphate-d13 (dilithium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, pH levels, and reaction times to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized nucleoside diphosphates, while reduction may produce reduced nucleoside diphosphates. Substitution reactions can result in a variety of substituted nucleoside diphosphates .

Scientific Research Applications

Cytidine diphosphate-d13 (dilithium) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cytidine diphosphate-d13 (dilithium) involves its role as a carrier for phosphorylcholine, diacylglycerol, and other molecules during phospholipid synthesis. The deuterium labeling allows researchers to track the compound’s movement and interactions within biological systems. The molecular targets and pathways involved include enzymes and proteins associated with nucleic acid metabolism and phospholipid synthesis .

Comparison with Similar Compounds

Isotopic Variants of Nucleotide Dilithium Salts

Cytidine diphosphate-d13 (dilithium) belongs to a broader class of isotopically labeled nucleotide salts. Key analogs include:

Compound Name Isotopic Labeling Molecular Formula Primary Applications
Cytidine diphosphate-d13 (dilithium) 13 deuterium atoms C₉D₁₃H₃N₃O₁₀P₂Li₂ NMR/MS internal standards, metabolic studies
Adenosine 5'-diphosphate-15N5 (dilithium) 15N-labeled adenine C₁₀H₁₄¹⁵N₅O₁₀P₂Li₂ Isotope dilution assays, ATP pathway analysis
Adenosine 5'-diphosphate-13C10 (dilithium) 13C-labeled ribose ¹³C₁₀H₁₄N₅O₁₀P₂Li₂ Metabolic flux analysis, pharmacokinetics

Key Differences :

  • Isotopic Specificity: Cytidine diphosphate-d13 focuses on deuteration, while adenosine analogs prioritize nitrogen (15N) or carbon (13C) labeling for distinct analytical purposes .
  • Structural Variation: The nucleobase (cytosine vs. adenine) and sugar modifications (ribose vs. deoxyribose in some analogs) dictate biological targeting. For example, cytidine derivatives are pivotal in RNA synthesis studies, whereas adenosine analogs are used in energy metabolism research .

Comparison with Non-Nucleotide Dilithium Salts

Dilithium salts of non-nucleotide compounds, such as those in the triflimide and cyanamide families, exhibit divergent properties:

Compound Name Core Structure Redox Potential (V) Applications
Li₂-PDFSA (Dilithium 1,4-phenylenebis((trifluoromethylsulfonyl)amide)) Aromatic bis-sulfonamide 4.2–4.5 High-voltage lithium-ion batteries
Li₂-PDCA (Dilithium 1,4-phenylene dicyanamide) Aromatic dicyanamide 3.8–4.0 Organic positron acceptors in energy storage
Cytidine diphosphate-d13 (dilithium) Nucleotide phosphate N/A Biomedical research, analytical standards

Key Differences :

  • Functionality: Triflimide and cyanamide salts are engineered for redox activity in energy storage, whereas cytidine diphosphate-d13 serves as a non-reactive tracer in biological systems .
  • Chemical Stability : Aromatic dilithium salts (e.g., Li₂-PDFSA) exhibit higher thermal and electrochemical stability (>300°C) compared to nucleotide salts, which degrade under extreme pH or enzymatic conditions .

Analytical Performance

  • Deuteration Efficiency: Cytidine diphosphate-d13 shows >98% isotopic enrichment in LC-MS studies, minimizing background noise in metabolite quantification .
  • Solubility: The dilithium form enhances aqueous solubility (up to 50 mg/mL) compared to non-deuterated CDP, which precipitates at high concentrations .

Limitations

  • Cost: Deuterated compounds like cytidine diphosphate-d13 are significantly more expensive than non-labeled analogs due to complex synthesis protocols .
  • Stability : Prolonged exposure to light or moisture reduces isotopic integrity, necessitating storage at -20°C in inert atmospheres .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.